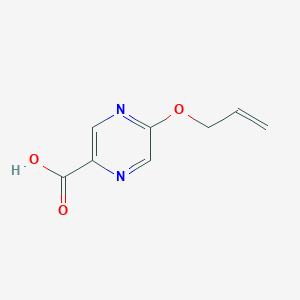

5-(Allyloxy)-2-pyrazinecarboxylic acid

Description

Properties

IUPAC Name |

5-prop-2-enoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h2,4-5H,1,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIBXOWUEHVBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619639 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734532-95-7 | |

| Record name | 5-[(Prop-2-en-1-yl)oxy]pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-propen-1-yloxy)-2-pyrazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Allyloxy 2 Pyrazinecarboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-(Allyloxy)-2-pyrazinecarboxylic acid identifies two primary disconnections. The most logical initial disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key precursors: a 5-hydroxypyrazine derivative and an allyl halide. This approach is advantageous as the etherification is typically a high-yielding and straightforward reaction.

A further disconnection breaks down the pyrazine (B50134) ring itself. This involves severing the carbon-nitrogen bonds, leading back to simpler, acyclic building blocks. A common strategy for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Therefore, the 5-hydroxy-2-pyrazinecarboxylic acid intermediate can be conceptually deconstructed into an α-aminoamide and a glyoxal (B1671930) derivative. This multi-step retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis, starting from readily available materials.

Pyrazine Ring Construction Strategies

The formation of the substituted pyrazine ring is the cornerstone of the synthesis. Several established methods can be employed to construct this heterocyclic core.

Condensation Reactions with α-Dicarbonyl Compounds and Diamines

A historically significant and reliable method for synthesizing pyrazine rings is the condensation of an α-dicarbonyl compound with a 1,2-diamine. A particularly relevant variant for the target molecule is the Jones synthesis of 2-hydroxypyrazines, first reported in 1949. beilstein-journals.orgnih.gov This reaction involves the double condensation between a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) and an α-aminoamide, typically under basic conditions at low temperatures. beilstein-journals.orgnih.gov

The use of α-aminoamides as the diamine component directly installs the necessary hydroxyl group (in its tautomeric pyrazinone form) at the 2-position of the ring. researchgate.net The reaction's regioselectivity can be an issue when using unsymmetrical α-ketoaldehydes, but recent studies have explored ways to improve control over the reaction parameters. beilstein-journals.orgnih.gov

Table 1: Conditions for Jones Synthesis of 2-Hydroxypyrazines

| α-Dicarbonyl | α-Aminoamide | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Phenylglyoxal | α-aminoacetamide HCl | NaOH | Methanol (B129727) | -30°C to RT | 3-Phenyl-5-methyl-2-hydroxypyrazine | beilstein-journals.orgnih.gov |

| Methylglyoxal | Glycinamide HCl | NaOH | Methanol | Low Temp to RT | 5-Methyl-2-hydroxypyrazine | beilstein-journals.orgnih.gov |

Cyclization of Acyclic Precursors

Another fundamental approach to the pyrazine core involves the cyclization of appropriately substituted acyclic precursors. The Gutknecht pyrazine synthesis, for example, proceeds through the self-condensation of two α-aminoketone molecules, which upon oxidation, yield the aromatic pyrazine ring. researchgate.net While not directly employing N-allyl malonamides, this illustrates the principle of forming the heterocyclic system from a single acyclic starting material containing the requisite atoms. More broadly, this strategy encompasses any synthesis where a linear molecule is designed to fold and cyclize into the target heterocycle, often through intramolecular condensation reactions.

A biomimetic-inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation, demonstrating the utility of acyclic amino-carbonyl compounds in forming the pyrazine core. nih.gov

Utility of Chloropyrazines as Synthetic Intermediates

Chloropyrazines are exceptionally useful and versatile intermediates in pyrazine chemistry. doi.org The chlorine atom acts as a good leaving group, enabling a wide range of transformations, including nucleophilic aromatic substitution and modern cross-coupling reactions.

For instance, a chloro-substituted pyrazine can be a precursor to the final target. The synthesis could proceed from a dichloropyrazine, where one chlorine is selectively replaced by an allyloxy group and the other is transformed into a carboxylic acid via methods like cyanation followed by hydrolysis. Palladium-catalyzed cross-coupling reactions have proven effective for introducing carbon-based substituents onto the pyrazine ring. nih.gov Research has shown that chloropyrazines can react with trimethylaluminum (B3029685) in the presence of a palladium catalyst to yield methylated pyrazines in excellent yields, highlighting the power of this approach for C-C bond formation. semanticscholar.org This methodology can be extended to other organometallic reagents to introduce a variety of functional groups.

Table 2: Palladium-Catalyzed Methylation of Chloropyrazines

| Chloropyrazine | Catalyst | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3,6-diisobutylpyrazine | Pd(PPh₃)₄ | Trimethylaluminum | Dioxane | 97% | semanticscholar.org |

| 2-Chloro-3-phenylpyrazine | Pd(PPh₃)₄ | Trimethylaluminum | Dioxane | 98% | semanticscholar.org |

Introduction of the Allyloxy Substituent

The final key transformation is the installation of the allyloxy group onto the pyrazine ring.

Etherification of Hydroxypyrazines

The most direct method for introducing the allyloxy substituent is through a Williamson ether synthesis. This reaction involves the deprotonation of a 5-hydroxy-2-pyrazinecarboxylic acid derivative (often protected as an ester to prevent interference from the acidic proton) with a suitable base to form a pyrazinoxide anion. This nucleophilic anion then reacts with an allyl halide, such as allyl bromide or allyl chloride, in an SN2 reaction to form the desired ether linkage.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction generally proceeds under mild conditions and provides good yields of the O-alkylated product. Subsequent hydrolysis of the ester group, if present, would furnish the final target molecule, this compound.

Nucleophilic Aromatic Substitution with Allyl Alcohol or Allyl Halides

A foundational method for installing the allyloxy moiety onto the pyrazine ring is through nucleophilic aromatic substitution (SNAr). The pyrazine system, being electron-deficient, is inherently activated for such reactions, particularly when a suitable leaving group is present at an electron-poor position. For the synthesis of this compound, this typically involves a precursor such as a 5-halopyrazine-2-carboxylate ester.

In this approach, the sodium or potassium salt of allyl alcohol (allyl alkoxide), generated by treating allyl alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), acts as the nucleophile. This alkoxide then attacks the carbon atom bearing a halogen (e.g., chlorine or bromine) at the 5-position of the pyrazine ring. The presence of the electron-withdrawing carboxylate group at the 2-position further facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com The reaction proceeds by an addition-elimination mechanism, where the halide ion is ultimately displaced. youtube.com The use of an ester precursor is common, as the ester can be subsequently hydrolyzed to the desired carboxylic acid in a later step.

Key parameters for this reaction include the choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and the reaction temperature.

Table 1: Representative SNAr Reaction Conditions

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 5-chloropyrazine-2-carboxylate | Allyl alcohol | NaH | DMF | Methyl 5-(allyloxy)-2-pyrazinecarboxylate |

Palladium-Catalyzed Allylation Approaches

Modern synthetic chemistry offers more advanced methods for forming C-O bonds, including palladium-catalyzed cross-coupling reactions. These approaches can offer milder conditions and broader substrate scope compared to traditional SNAr reactions. For instance, a Buchwald-Hartwig-type amination/etherification could be adapted for this purpose, coupling a 5-halopyrazine derivative with allyl alcohol.

This catalytic cycle typically involves a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction is believed to proceed through the oxidative addition of the Pd(0) species to the pyrazine-halide bond, followed by coordination of the allyl alcohol and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst. Research on palladium-catalyzed allylation of nitrogen-containing heterocycles has demonstrated the feasibility of such transformations. nih.govnih.gov While direct C-H allylation is a developing field, it represents another potential catalytic route where a C-H bond on the pyrazine ring is directly functionalized, though this is less common for introducing an allyloxy group. rsc.orgresearchgate.net

These catalytic methods are particularly valuable when the substrate is sensitive to the harsh basic conditions required for classical SNAr reactions. researchgate.net

Formation of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the pyrazine ring is typically introduced either by oxidation of a precursor alkyl group or by hydrolysis of a more stable functional group like an ester or a nitrile.

Oxidation of Methyl or Alkyl Pyrazine Precursors

A common and direct method for installing the carboxylic acid is through the oxidation of a methyl or other alkyl group at the 2-position of the pyrazine ring. A precursor such as 5-(allyloxy)-2-methylpyrazine would be subjected to a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for converting an aryl-substituted methyl group into a carboxylic acid. orgsyn.org

The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, and may require heating to proceed to completion. google.com The mechanism involves the attack of the permanganate ion on the C-H bonds of the methyl group, leading to a manganese ester intermediate which is subsequently hydrolyzed to the carboxylate salt. Acidic workup then yields the final carboxylic acid. Care must be taken during this step, as the allyl group is also susceptible to oxidation under harsh conditions.

Table 2: Oxidation of Methyl Pyrazine Precursors

| Starting Material | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 2,5-Dimethylpyrazine | KMnO₄ | Water, Heat | 5-Methyl-2-pyrazinecarboxylic acid google.comnist.gov |

Hydrolysis of Nitrile or Ester Precursors

Hydrolysis is a reliable and frequently employed final step in the synthesis of this compound. This strategy involves preparing a more stable precursor, such as an ester or a nitrile, and converting it to the carboxylic acid under acidic or basic conditions.

Ester Hydrolysis: The saponification of a methyl or ethyl 5-(allyloxy)-2-pyrazinecarboxylate is a standard procedure. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). jocpr.comnii.ac.jp The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid. An efficient and environmentally friendly procedure using LiOH in water has been reported for the hydrolysis of the related methyl 5-chloropyrazine-2-carboxylate. jocpr.comresearchgate.net

Nitrile Hydrolysis: Alternatively, a 5-(allyloxy)-2-cyanopyrazine precursor can be hydrolyzed. This transformation can be carried out under either strong acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) conditions, usually with heating. google.com The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. Mild methods, for example using sodium peroxide, have also been developed for sensitive nitriles. chemspider.com

Table 3: Hydrolysis Conditions for Ester and Nitrile Precursors

| Precursor Type | Reagents | Conditions | Reference Example |

|---|---|---|---|

| Ester | LiOH, Water | Room Temp to Heat | Hydrolysis of methyl 5-chloropyrazine-2-carboxylate jocpr.com |

| Ester | NaOH, aq. Alcohol | Heat | General Saponification researchgate.net |

| Nitrile | aq. H₂SO₄ or HCl | Heat | General Acidic Hydrolysis google.com |

Carboxylation Reactions

A more direct, though potentially more challenging, route to the carboxylic acid is through a carboxylation reaction. This method would involve the deprotonation of the C-H bond at the 2-position of a 5-(allyloxy)pyrazine precursor using a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This generates a highly reactive pyrazinyl anion.

This anion can then be "quenched" by bubbling carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). A final acidic workup would protonate the resulting carboxylate to yield this compound. This strategy, known as directed ortho-metalation (DoM) followed by carboxylation, is a powerful tool in aromatic chemistry but requires careful control of anhydrous conditions and low temperatures to be successful and to avoid side reactions.

Catalytic Approaches in the Synthesis of Substituted Pyrazines

The synthesis of the pyrazine core and its substituted derivatives is a significant area of research in heterocyclic chemistry. Various catalytic methods have been developed to facilitate the construction of these important scaffolds, which are precursors to more complex molecules like this compound. These catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition metal-catalyzed cross-coupling reactions are widely employed for the functionalization of pyrazine rings. rsc.org These methods include well-known reactions such as Suzuki, Negishi, and Stille couplings, which allow for the formation of carbon-carbon bonds. rsc.org For instance, chloropyrazines have been successfully coupled with aryl boronic acids using palladium-phosphine catalysts in Suzuki reactions. rsc.org

Recent advancements have also focused on the use of earth-abundant metals and more sustainable catalytic systems. Manganese pincer complexes have been utilized for the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-substituted pyrazine derivatives, with water and hydrogen gas as the only byproducts. nih.gov This method is noted for being atom-economical and environmentally benign. nih.gov

Nickel-catalyzed Negishi cross-coupling reactions have been employed for the synthesis of 5-substituted 2,3-dimethylpyrazines from pyrazine triflates and alkyl- or arylzinc halides. rsc.org Furthermore, ruthenium nanoparticles supported on phosphines have been shown to catalyze the synthesis of highly substituted pyrazines from α-diketones. researchgate.net

Direct C-H activation is an emerging strategy for the arylation of pyrazine rings. Palladium-catalyzed C-H/C-H coupling has been used in the synthesis of natural products containing a pyrazine moiety, offering a regioselective method for functionalization. rsc.org Gold(I) has also been explored as a catalyst for the arylation of pyrazine. rsc.org

The table below summarizes various catalytic approaches used in the synthesis of substituted pyrazines, highlighting the diversity of catalysts and reaction types.

Interactive Data Table: Catalytic Approaches for Substituted Pyrazine Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Features | Citations |

|---|---|---|---|---|

| Manganese Pincer Complexes | Dehydrogenative Coupling | 2-Amino Alcohols | Earth-abundant metal, atom-economical, forms H₂ and H₂O as byproducts. | nih.gov |

| Palladium-Phosphine Complexes | Suzuki Coupling | Halopyrazines, Aryl Boronic Acids | Good to excellent yields for C-C bond formation. | rsc.org |

| Nickel Complexes (e.g., Ni(dppf)Cl₂) | Negishi Coupling | Pyrazine Triflates, Organozinc Halides | Regioselective synthesis of alkyl- and aryl-substituted pyrazines. | rsc.org |

| Ruthenium Nanoparticles | Condensation/Cyclization | α-Diketones | Catalyst- and solvent-free conditions possible. | researchgate.net |

| Palladium Catalysts | Direct C-H Activation/Arylation | Pyrazine N-oxide, Indole derivatives | Regioselective functionalization of the pyrazine ring. | rsc.org |

| Gold(I) Complexes | Arylation | Pyrazine, Aryl Bromides | Alternative to palladium-catalyzed methods. | rsc.org |

These catalytic methodologies provide a powerful toolkit for the synthesis of a wide array of substituted pyrazines. While a specific catalytic synthesis for this compound is not detailed, these general methods are fundamental for creating the necessary substituted pyrazine precursors. The choice of catalyst and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrazine ring, which can then be further functionalized to obtain the target molecule.

Chemical Reactivity and Transformations of 5 Allyloxy 2 Pyrazinecarboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

5-(Allyloxy)-2-pyrazinecarboxylic acid readily undergoes esterification and amidation reactions, which are fundamental for creating derivatives with modified solubility, stability, and biological activity. These transformations typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved under standard conditions. For example, reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid yields methyl 5-(allyloxy)-2-pyrazinecarboxylate.

Amidation: Amidation is a key transformation for creating amide-based compounds, which are prevalent in pharmaceuticals. This is often accomplished using peptide coupling reagents to facilitate the formation of the amide bond between the pyrazinecarboxylic acid and a primary or secondary amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Interactive Table: Examples of Amidation Reactions

| Amine Reactant | Coupling Reagent | Base | Solvent | Product |

| (S)-N,1-diphenyl-ethan-1-amine | HATU | DIPEA | DMF | (S)-N-(1-phenylethyl)-5-(allyloxy)pyrazine-2-carboxamide |

| 4-Fluoroaniline | HBTU | DIPEA | DMF | N-(4-fluorophenyl)-5-(allyloxy)pyrazine-2-carboxamide |

| Piperidine | T3P (Propylphosphonic Anhydride) | Pyridine | DCM | (5-(Allyloxy)pyrazin-2-yl)(piperidin-1-yl)methanone |

The carboxylic acid can be reduced to form the corresponding primary alcohol or aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can effectively reduce the carboxylic acid to the primary alcohol, (5-(allyloxy)pyrazin-2-yl)methanol. This transformation provides a route to compounds where the carbonyl group is replaced by a hydroxymethyl group, altering the molecule's polarity and hydrogen bonding capabilities.

Reduction to Aldehyde: The partial reduction of the carboxylic acid to an aldehyde, 5-(allyloxy)pyrazine-2-carbaldehyde, is more challenging as aldehydes are themselves susceptible to reduction. This conversion often requires a two-step process, such as converting the acid to a Weinreb amide or an ester, which can then be selectively reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).

The removal of the carboxylic acid group via decarboxylation can be a key step in simplifying the molecular structure or in the synthesis of 2-substituted pyrazines. Thermal decarboxylation of pyrazinecarboxylic acids can occur, but often requires high temperatures. Catalytic methods, such as those employing copper catalysts in quinoline, can facilitate the reaction under milder conditions, leading to the formation of 2-(allyloxy)pyrazine.

For many synthetic applications, the carboxylic acid must first be activated. Conversion to a more reactive intermediate like an acid halide or anhydride (B1165640) is a common strategy.

Acid Halides: this compound can be converted to the highly reactive 5-(allyloxy)-2-pyrazinecarbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a versatile intermediate for acylation reactions with a wide range of nucleophiles.

Anhydrides: Symmetric or mixed anhydrides can also be formed. Reaction with a dehydrating agent like acetic anhydride can produce the corresponding pyrazinic anhydride. Alternatively, mixed anhydrides can be generated in situ during amidation or esterification reactions using reagents like ethyl chloroformate.

Reactions Involving the Allyloxy Substituent

The allyloxy group provides a unique reaction handle for carbon-carbon bond formation through pericyclic reactions.

The most notable reaction of the allyloxy group in this context is the thermal Claisen rearrangement, a-sigmatropic rearrangement. When this compound is heated, the allyl group migrates from the oxygen atom to the adjacent carbon atom (C-6) of the pyrazine (B50134) ring. This intramolecular rearrangement proceeds through a cyclic transition state to yield 6-allyl-5-oxo-5,6-dihydropyrazine-2-carboxylic acid, which then tautomerizes to the more stable aromatic product, 6-allyl-5-hydroxypyrazine-2-carboxylic acid. This reaction is a powerful tool for introducing an allyl substituent onto the pyrazine core, creating a new site for further chemical diversification.

Interactive Table: Claisen Rearrangement of this compound

| Reactant | Conditions | Product | Reaction Type |

| This compound | Heat (e.g., reflux in high-boiling solvent) | 6-Allyl-5-hydroxypyrazine-2-carboxylic acid | -Sigmatropic Rearrangement |

Cleavage of the Allyl Ether Linkage

The allyl group is a versatile protecting group for alcohols and phenols due to its stability under various conditions and the multiple strategies available for its removal. organic-chemistry.org In the context of this compound, the allyloxy moiety is an aryl allyl ether, which can be cleaved under specific, often mild, conditions to yield the corresponding 5-hydroxypyrazine-2-carboxylic acid.

Palladium-catalyzed deallylation is a predominant method. nih.govorganic-chemistry.org These reactions typically involve a palladium(0) catalyst, which forms a π-allyl-palladium complex, and an allyl scavenger (a nucleophile) that captures the allyl group, driving the reaction to completion. google.com A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can be used. organic-chemistry.orggoogle.com The choice of allyl scavenger and reaction conditions can be tailored to the substrate's sensitivities. For instance, mild deprotection strategies using a palladium catalyst under basic conditions have been developed, which can selectively cleave aryl allyl ethers. nih.govorganic-chemistry.org Common scavengers include amines like pyrrolidine (B122466) or piperidine, as well as barbituric acid derivatives. organic-chemistry.orggoogle.com

Alternative methods avoid the use of palladium. One such approach involves isomerization of the allyl ether to the corresponding prop-1-enyl ether, followed by acidic hydrolysis. organic-chemistry.org Oxidative methods also provide a pathway for cleavage. A one-pot procedure can be employed where the allyl group is first dihydroxylated using an oxidant like osmium tetroxide (OsO₄), followed by cleavage of the resulting diol with an agent such as sodium periodate (B1199274) (NaIO₄). organic-chemistry.org

Table 1: Selected Reagents for Allyl Ether Cleavage

| Method | Catalyst / Reagent | Scavenger / Co-reagent | General Conditions | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(PPh₃)₄ | Pyrrolidine / Piperidine | Anhydrous solvent, room temp. | google.comgoogle.com |

| Palladium-Catalyzed | Pd(0) catalyst | Barbituric acid derivatives | Protic polar solvent (e.g., MeOH) | organic-chemistry.org |

| Palladium-Catalyzed | 10% Pd/C | Base (e.g., K₂CO₃) | Basic conditions | organic-chemistry.orgorganic-chemistry.org |

| Oxidative Cleavage | OsO₄ (catalytic) | NaIO₄ | Dioxane-water, room temp. | organic-chemistry.org |

Olefin Metathesis and Other Alkene-Based Transformations

The terminal double bond of the allyl group in this compound is a reactive handle for various alkene-based transformations, most notably olefin metathesis. wikipedia.org This powerful reaction allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, primarily those based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org

Olefin metathesis reactions include cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.orgnih.gov For a molecule like this compound, cross-metathesis with another olefin could be used to elaborate the allyl side chain. The reaction's outcome can often be controlled by using one reactant in excess or by removing a volatile byproduct like ethylene. organic-chemistry.org

A significant challenge in the metathesis of substrates containing N-heteroaromatic rings, such as pyrazine, is potential catalyst deactivation. beilstein-journals.org The nitrogen lone pair can coordinate to the metal center of the catalyst (e.g., Grubbs catalysts), inhibiting its catalytic activity. beilstein-journals.org However, the development of more robust catalysts, such as second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, has expanded the scope to include many functional groups and previously challenging substrates. organic-chemistry.org Furthermore, strategies such as using bulky or electron-withdrawing groups on the heterocycle can mitigate catalyst deactivation. beilstein-journals.org The use of cyclic alkyl amino carbene (CAAC) ligands on ruthenium catalysts has also been shown to reduce side reactions and improve selectivity, even at high temperatures. researchgate.net

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Example Catalyst | Key Features | Citation |

|---|---|---|---|

| Grubbs Catalysts | Grubbs 1st & 2nd Generation | Ruthenium-based, tolerant to many functional groups. | organic-chemistry.org |

| Schrock Catalysts | Schrock Molybdenum Catalyst | Molybdenum-based, highly active, good for sterically demanding substrates. | organic-chemistry.org |

| Hoveyda-Grubbs | Hoveyda-Grubbs II Catalyst | Ruthenium-based, increased stability and activity. | beilstein-journals.org |

Oxidative Cleavage and Epoxidation

The double bond of the allyl group is susceptible to various oxidative transformations, including oxidative cleavage and epoxidation.

Oxidative Cleavage: This reaction breaks the carbon-carbon double bond, typically yielding aldehydes, ketones, or carboxylic acids. A classic method is ozonolysis, where ozone (O₃) cleaves the double bond to form an ozonide, which is then worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to give the desired carbonyl compounds or carboxylic acids, respectively. A more direct, metal-free method for cleaving alkenes to carboxylic acids has also been developed. rsc.org Another common laboratory-scale method involves dihydroxylation of the alkene with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), followed by cleavage of the resulting 1,2-diol with an oxidizing agent like sodium periodate (NaIO₄) or lead tetraacetate. organic-chemistry.orgwikimedia.org This two-step sequence can often be performed in a single pot. organic-chemistry.org Aerobic photooxidative cleavage using an organocatalyst like 2-chloroanthraquinone (B1664062) offers an environmentally friendly alternative, utilizing molecular oxygen as the terminal oxidant. organic-chemistry.org

Epoxidation: The alkene can be converted into an epoxide, a three-membered cyclic ether. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is generally stereospecific. Alternatively, catalytic methods using a metal catalyst (e.g., based on manganese, iron, or rhenium) and a terminal oxidant like hydrogen peroxide (H₂O₂) or peracetic acid are widely used. organic-chemistry.orgrsc.org These catalytic systems are often preferred for their efficiency and improved safety profile over stoichiometric peroxy acids. organic-chemistry.org

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature profoundly influences its reactivity, making it resistant to electrophilic attack but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult and requires harsh conditions, if it proceeds at all. libretexts.orguci.edu The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles by inductively withdrawing electron density. The reaction, when forced, typically requires a strong electrophile and a catalyst. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution on Pyrazine Ring (e.g., with halogenated precursors)

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.comnih.gov This reaction is particularly efficient if a good leaving group, such as a halogen, is present on the ring. For a hypothetical precursor like 5-chloro-2-pyrazinecarboxylic acid, the chlorine atom would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols).

The reaction proceeds via a two-step addition-elimination mechanism. nih.gov The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized, and importantly, can be stabilized by the electron-withdrawing pyrazine nitrogens and the carboxylic acid group. In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups, making the pyrazine system well-suited for this transformation. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Derivatives

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. youtube.comyoutube.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkynyl groups onto the pyrazine core.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org For a precursor like 5-(allyloxy)-2-bromo-pyrazine, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-(allyloxy)pyrazine derivative. The reaction requires a palladium(0) catalyst, a base (such as potassium carbonate, cesium carbonate, or sodium acetate), and a suitable solvent. youtube.comyoutube.com The catalytic cycle involves oxidative addition of the palladium catalyst to the pyrazine-halide bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.org While bromo- and iodo-pyrazines are common substrates, chloro-derivatives can also be used with appropriate catalyst systems. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Using a halogenated derivative of this compound, this reaction provides a direct route to 2-alkynyl-pyrazines. The standard conditions involve a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine (B128534) or diethylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the potential homocoupling of the alkyne (Glaser coupling). wikipedia.orgorganic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups. libretexts.org

Table 3: Common Cross-Coupling Reactions on Halogenated Pyrazines

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product | Citation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-Pyrazine | libretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Alkynyl-Pyrazine | wikipedia.orgorganic-chemistry.orglibretexts.org |

N-Oxidation and Reduction of the Pyrazine Ring

The pyrazine core of this compound is susceptible to both oxidation at its nitrogen atoms and reduction of the aromatic system. These transformations can significantly alter the electronic properties and biological activity of the molecule.

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., peracetic acid or m-chloroperoxybenzoic acid, m-CPBA) or other reagents like Oxone®. The N-oxidation of pyrazine derivatives can lead to mono-N-oxides or di-N-oxides, depending on the reaction conditions and the nature of the substituents on the pyrazine ring. For instance, the oxidation of chlorinated pyrazines has been studied to understand the regioselectivity of the N-oxidation process. The electron-donating or withdrawing nature of the substituents can influence which nitrogen atom is preferentially oxidized. In the case of this compound, the allyloxy group is an electron-donating group, which would activate the pyrazine ring towards electrophilic attack, including N-oxidation. The carboxylic acid group, being electron-withdrawing, would have a deactivating effect. The position of N-oxidation would therefore be influenced by the combined electronic effects of these two groups.

A general representation of the N-oxidation of a substituted pyrazine is shown below:

Table 1: Representative Conditions for N-Oxidation of Pyrazine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Product | Reference |

| Chlorophenylpyrazine | Peracetic acid | Acetic acid | Chlorophenylpyrazine N-oxide | google.com |

| Substituted Pyrazines | Oxone® | Acetone/Water | Pyrazine N,N'-dioxide | chemicalbook.com |

| Pyrazine | Trifluoroperacetic acid | Dichloromethane | Pyrazine di-N-oxide | sigmaaldrich.com |

Note: This table presents general conditions for the N-oxidation of pyrazine derivatives and not specifically for this compound.

The reduction of the pyrazine ring can lead to dihydropyrazines, tetrahydropyrazines (piperazines), or partially hydrogenated derivatives. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov The presence of a carboalkoxy group on the pyrazine ring has been shown to protect an adjacent double bond from catalytic hydrogenation, leading to partial reduction. rsc.orgnih.gov This suggests that the reduction of this compound or its esters might yield dihydropyrazine (B8608421) derivatives under controlled conditions.

Electrochemical methods have also been employed for the reduction of pyrazines, leading to the formation of 1,4-dihydropyrazines which can isomerize to more stable 1,2- or 1,6-dihydropyrazines. rsc.org The complete reduction to the piperazine (B1678402) ring generally requires more forcing conditions. It is important to note that the allyloxy group also contains a double bond that could potentially be reduced during catalytic hydrogenation, leading to 5-(propyloxy)-2-pyrazinecarboxylic acid or its reduced ring derivatives. Selective reduction of the pyrazine ring in the presence of the allyl group would require careful selection of the catalyst and reaction conditions. For instance, certain iridium catalysts have been used for the asymmetric hydrogenation of pyrazines to chiral tetrahydropyrazines. rjpbcs.comresearchgate.net

Table 2: Examples of Pyrazine Ring Reduction

| Starting Material | Reagent/Catalyst | Solvent | Product | Reference |

| Pyrazine carboxylates | Pd/C, H₂ | Various | Partially reduced pyrazines | rsc.orgnih.gov |

| Substituted Pyridines | PtO₂, H₂ | Acetic Acid | Piperidine derivatives | nih.gov |

| Tosylamido-substituted pyrazines | Iridium complex, H₂ | Various | Chiral tetrahydropyrazines | rjpbcs.com |

Note: This table illustrates various methods for the reduction of pyrazine and related heterocyclic systems.

Derivatization for Advanced Chemical Applications

The carboxylic acid group of this compound is a prime site for derivatization to create a wide range of functional molecules with potential applications in medicinal chemistry and materials science. The most common derivatizations involve the formation of esters and amides.

Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and widely used method. lgcstandards.comchemspider.comresearchgate.netresearchgate.net This reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction to completion. For a molecule like this compound, this method would yield the corresponding ester, for example, methyl 5-(allyloxy)-2-pyrazinecarboxylate when reacted with methanol. A Japanese patent describes the synthesis of isobutyl and isopropyl esters of pyrazine-2-carboxylic acid using the corresponding alcohol and sulfuric acid as a catalyst, with azeotropic removal of water to drive the reaction. mdpi.com

Alternative esterification methods that proceed under milder conditions are also available, which can be advantageous if the allyloxy group is sensitive to strong acids. These methods often involve the activation of the carboxylic acid.

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate that can then be attacked by the amine. A common strategy is the conversion of the carboxylic acid to an acid chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. researchgate.netnih.govluxembourg-bio.com

The resulting amides of this compound are valuable compounds for biological screening, as the pyrazinecarboxamide core is a known pharmacophore in several active pharmaceutical ingredients. nih.govrsc.org

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | By-products | Notes | Reference |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble and can be removed by filtration. | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | By-product is easily removed by aqueous workup. | |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | HMPA is a potential carcinogen. | |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Highly efficient, often used in peptide synthesis. | rjpbcs.com |

| Propylphosphonic Anhydride | T3P | Phosphonic acid residues | Effective for a broad range of substrates. | rjpbcs.com |

Note: This table provides a summary of common coupling reagents used for the synthesis of amides from carboxylic acids.

Spectroscopic and Structural Elucidation of 5 Allyloxy 2 Pyrazinecarboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 5-(Allyloxy)-2-pyrazinecarboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton, carbon, and nitrogen signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the allyloxy group.

Aromatic Protons: The pyrazine ring contains two protons, H-3 and H-6. Due to the anisotropic effect of the pyrazine ring and the influence of the electron-withdrawing carboxylic acid group and the electron-donating allyloxy group, these protons will appear in the downfield region, typically between 8.0 and 9.0 ppm. The proton at the C-3 position is anticipated to be a singlet, while the proton at the C-6 position will also appear as a singlet. Their precise chemical shifts are influenced by the electronic environment created by the substituents.

Allylic Protons: The allyloxy group (-O-CH₂-CH=CH₂) will exhibit a characteristic set of signals:

A doublet for the two protons of the -O-CH₂- group, likely in the range of 4.8-5.0 ppm, coupled to the adjacent vinyl proton.

A multiplet for the -CH= proton (vinylic methine) around 5.9-6.1 ppm, showing coupling to both the -O-CH₂- protons and the terminal vinylic protons.

Two distinct multiplets for the terminal vinylic protons (=CH₂), one for the cis proton and one for the trans proton, typically appearing between 5.2 and 5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 (Pyrazine) | ~8.9 | s |

| H-6 (Pyrazine) | ~8.3 | s |

| -O-CH₂ - | ~4.9 | d |

| -CH=CH₂ | ~6.0 | m |

| -CH=CH₂ (cis) | ~5.3 | dd |

| -CH=CH₂ (trans) | ~5.4 | dd |

Note: Predicted values are based on data for related pyrazine derivatives and standard NMR chemical shift ranges.

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyrazine Ring Carbons: The pyrazine ring will show four distinct signals for C-2, C-3, C-5, and C-6. The carbon bearing the carboxylic acid group (C-2) and the carbon bearing the allyloxy group (C-5) will be significantly downfield. The C-3 and C-6 carbons will appear at chemical shifts typical for aromatic carbons in nitrogen heterocycles.

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm.

Allyloxy Group Carbons: The three carbons of the allyl group will have characteristic chemical shifts: the -O-C H₂- carbon around 65-70 ppm, the -C H= carbon around 130-135 ppm, and the =C H₂ carbon around 118-122 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyrazine) | ~145 |

| C-3 (Pyrazine) | ~148 |

| C-5 (Pyrazine) | ~158 |

| C-6 (Pyrazine) | ~138 |

| -C OOH | ~165 |

| -O-C H₂- | ~69 |

| -C H=CH₂ | ~132 |

Note: Predicted values are based on data for related pyrazine derivatives and standard NMR chemical shift ranges.

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the allyloxy group: the -O-CH₂- protons would correlate with the -CH= proton, which in turn would correlate with the terminal =CH₂ protons. No correlations would be expected for the singlet aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals of H-3 and H-6 to their corresponding carbon signals (C-3 and C-6). Similarly, it would connect the allylic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The H-3 proton correlating to C-2 and C-4a (if observable).

The H-6 proton correlating to C-5 and C-4a.

The -O-CH₂- protons correlating to C-5 of the pyrazine ring and the vinylic carbons of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could be used to confirm the spatial relationship between the allyloxy group and the pyrazine ring, for instance, by observing a cross-peak between the -O-CH₂- protons and the H-6 proton.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazine ring. The chemical shifts of the two nitrogen atoms (N-1 and N-4) will be different due to the asymmetric substitution pattern. The ¹⁵N chemical shifts for pyrazines typically fall in a range of -50 to -100 ppm relative to nitromethane. The substituent effects can be significant; the nitrogen atom closer to the electron-withdrawing carboxylic acid group (N-1) is expected to be deshielded compared to the nitrogen atom (N-4) which is adjacent to the electron-donating allyloxy group. HMBC experiments correlating protons to ¹⁵N nuclei can aid in the definitive assignment of these nitrogen signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₈N₂O₃), the calculated exact mass of the neutral molecule is 180.0535 g/mol . HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 181.0608.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the allyl group: Cleavage of the ether bond could lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment ion corresponding to 5-hydroxy-2-pyrazinecarboxylic acid.

Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids.

Cleavage within the allyl group: Fragmentation of the allyl chain itself can also occur.

Ring fragmentation: At higher energies, the pyrazine ring can undergo cleavage.

A plausible primary fragmentation would be the cleavage of the C-O bond of the ether, which is often a favored pathway.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Carboxylic Acid Group:

A broad O-H stretching band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.

A strong C=O stretching vibration will be observed in both IR and Raman spectra, typically around 1700-1730 cm⁻¹.

C-O stretching and O-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Pyrazine Ring:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Ring stretching vibrations (C=C and C=N) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Allyloxy Group:

The C-O-C ether linkage will show a characteristic stretching band, typically in the 1200-1000 cm⁻¹ region.

Vibrations associated with the C=C double bond and the vinylic C-H bonds of the allyl group will also be present.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Pyrazine Ring | C=N, C=C stretches | 1400-1600 |

| Ether | C-O-C stretch | 1000-1200 |

| Aromatic | C-H stretch | ~3050 |

| Alkene | =C-H stretch | ~3080 |

Note: These are typical frequency ranges and the exact positions will depend on the specific molecular environment.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption and fluorescence spectroscopy are crucial techniques for characterizing the photophysical properties of organic molecules. For a compound like this compound, these methods would provide insight into its electronic transitions and potential as a fluorophore.

The UV-Vis absorption spectrum of a pyrazine derivative is typically characterized by π → π* and n → π* transitions. The pyrazine ring, being an aromatic heterocycle, possesses a conjugated π-system. The carboxylic acid and allyloxy substituents would be expected to act as auxochromes, influencing the position and intensity of the absorption maxima (λmax). The allyloxy group, an electron-donating group, would likely cause a bathochromic (red) shift in the absorption bands compared to the parent 2-pyrazinecarboxylic acid. The solvent environment can also significantly impact the spectrum, with polar solvents often causing shifts in the absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyrazine derivatives are known to be fluorescent. The fluorescence emission spectrum would be expected to be a mirror image of the absorption spectrum. Key parameters that would be determined include the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Intramolecular charge transfer (ICT) is a phenomenon that can be observed in pyrazine derivatives with donor-acceptor substituents, which can lead to a large Stokes shift (the difference between the absorption and emission maxima) and solvatochromism, where the emission color changes with solvent polarity.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.

This analysis would reveal the crystal system, space group, and unit cell dimensions of the compound. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar structure of the pyrazine ring and the conformation of the allyloxy and carboxylic acid substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, would also be elucidated. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form hydrogen bonds with neighboring molecules, potentially leading to the formation of dimers or more extended supramolecular structures. The pyrazine nitrogen atoms can also act as hydrogen bond acceptors. The allyloxy group could also participate in weaker intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state packing and properties of the material.

Computational and Theoretical Investigations of 5 Allyloxy 2 Pyrazinecarboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. chemrxiv.orgrsc.org DFT calculations can elucidate the electronic structure, molecular orbitals, and spectroscopic properties of 5-(Allyloxy)-2-pyrazinecarboxylic acid.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, a DFT analysis would reveal the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals (MOs). The pyrazine (B50134) ring, being an aromatic heterocycle, possesses a delocalized π-electron system. montana.edu The substituents—an allyloxy group at position 5 and a carboxylic acid group at position 2—significantly influence this electronic landscape.

The oxygen atom of the allyloxy group and the carbonyl oxygen of the carboxylic acid group possess lone pairs of electrons that can participate in resonance with the pyrazine ring, affecting its aromaticity and electron distribution. Natural Bond Orbital (NBO) analysis, a common tool used alongside DFT, can quantify these donor-acceptor interactions and provide insights into the hybridization and charge distribution on each atom. chemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with electrophiles and nucleophiles. youtube.com

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be distributed across the electron-rich pyrazine ring and the oxygen atom of the allyloxy group. Regions with a high HOMO density are susceptible to attack by electrophiles.

LUMO : The LUMO is the lowest energy orbital that can accept electrons. The LUMO is likely localized on the pyrazine ring and the carbonyl carbon of the carboxylic acid group, which are the most electron-deficient parts of the molecule. These sites are the primary targets for nucleophilic attack.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. DFT calculations for related pyrazine derivatives show that substitutions on the ring can significantly alter this gap, thereby tuning the molecule's reactivity. rsc.org

Table 1: Illustrative Frontier Orbital Data for a Related Pyrazole Carboxylic Acid Derivative (DFT/B3LYP/6-31G(d))

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.879 eV | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. nih.gov |

| ELUMO | -2.421 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.458 eV | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. nih.gov |

Source: Data adapted from a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, presented for illustrative purposes. nih.gov

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional movements. researchgate.net

For this compound, key vibrational modes would include:

O-H stretching from the carboxylic acid group, typically appearing as a broad band in the high-wavenumber region of the IR spectrum. nih.gov

C=O stretching of the carboxylic acid, a strong, characteristic absorption.

C-H stretching from the pyrazine ring and the allyl group.

Pyrazine ring stretching vibrations, which are sensitive to substitution. researchgate.net

C-O-C stretching of the ether linkage.

Comparing the calculated frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy allows for a detailed and accurate assignment of the observed spectral bands. chemrxiv.org Discrepancies between calculated and experimental values are common due to the harmonic approximation in calculations and solvent effects in experiments; thus, scaling factors are often applied to the computed frequencies for better agreement. psu.edu

Table 2: Representative Vibrational Frequencies for Pyrazine and Related Structures

| Functional Group/Motion | Typical Experimental Range (cm⁻¹) | Expected Vibrational Mode |

|---|---|---|

| Carboxylic Acid O-H Stretch | 3200-3400 (broad) | Stretching vibration of the hydroxyl group, often broadened by hydrogen bonding. nih.gov |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the pyrazine ring. researchgate.net |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the allyloxy group. |

| Carboxylic Acid C=O Stretch | 1700-1750 | Stretching of the carbonyl double bond. |

| Pyrazine Ring C=C/C=N Stretch | 1430-1625 | In-plane stretching vibrations of the aromatic ring bonds. researchgate.net |

Source: Data compiled from general spectroscopic tables and studies on related pyrazine molecules. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the allyloxy group allows this compound to adopt multiple conformations. The rotation around the C-O and O-C single bonds of the ether linkage, as well as the C-C bond of the carboxylic acid group, leads to different spatial arrangements of the atoms.

Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape. For similar molecules, computational studies have shown that planar or near-planar conformations are often stabilized by intramolecular interactions like hydrogen bonding or π-system conjugation. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

DFT calculations can map out the entire energy profile of a chemical reaction, providing invaluable insights into its mechanism. nih.gov This involves locating the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

For this compound, theoretical studies could investigate various reactions, such as:

Esterification or Amidation: The reaction at the carboxylic acid group is of primary synthetic interest. Calculations can model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of water, identifying the rate-determining step by comparing the energy barriers.

Reactions at the Allyl Group: The double bond in the allyl group is a site for electrophilic addition. Theoretical modeling could explore the mechanism of reactions like halogenation or hydrogenation.

Cycloaddition Reactions: The π-systems in the molecule could potentially participate in cycloaddition reactions. nih.gov FMO theory is instrumental in predicting the feasibility and stereochemical outcome of such reactions. wikipedia.org

By calculating the activation energies, researchers can predict reaction rates and understand how substituents influence reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.comlongdom.org For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological efficacy and in guiding the rational design of new, more potent derivatives. nih.gov These theoretical investigations focus on identifying the key molecular features that govern the compound's activity, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. jocpr.comnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular properties. longdom.org The process involves generating a set of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. researchgate.net These descriptors are then used to develop a mathematical model that can predict the activity of new or untested compounds. nih.gov

Theoretical QSAR investigations of this compound would typically begin with the in silico creation of a dataset of structurally related pyrazine derivatives. For each of these compounds, a wide array of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional (1D) Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These descriptors quantify aspects of the molecular structure like size, shape, and branching patterns based on the 2D representation of the molecule.

Geometrical (3D) Descriptors: Derived from the 3D coordinates of the atoms, these descriptors include information about molecular surface area and volume. nih.gov

Quantum-Chemical Descriptors: These are calculated using methods like Density Functional Theory (DFT) and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. semanticscholar.orgresearchgate.net

Once a comprehensive set of descriptors is generated, statistical techniques are employed to build the QSAR model. A common approach is to use multiple linear regression (MLR) to create an equation that links a selection of the most relevant descriptors to the biological activity. longdom.orgresearchgate.net More advanced, non-linear methods like Artificial Neural Networks (ANN) may also be used, particularly when the relationship between structure and activity is complex. semanticscholar.orgresearchgate.net

A crucial part of QSAR modeling is the rigorous validation of the developed model to ensure its predictive power. nih.gov This typically involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its creation. nih.gov Key statistical metrics for validation include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. nih.govnih.gov

The following tables represent hypothetical data from a theoretical QSAR study on a series of pyrazinecarboxylic acid derivatives, with this compound as a lead compound.

Table 1: Hypothetical Molecular Descriptors for a Series of Pyrazinecarboxylic Acid Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| A-01 (this compound) | 180.16 | 1.25 | 75.4 | -6.89 | -1.54 | 3.45 |

| A-02 | 166.13 | 0.85 | 75.4 | -7.01 | -1.62 | 3.58 |

| A-03 | 194.19 | 1.65 | 75.4 | -6.85 | -1.51 | 3.41 |

| A-04 | 181.15 | 0.78 | 84.6 | -7.15 | -1.75 | 4.12 |

| A-05 | 196.17 | 1.32 | 75.4 | -6.92 | -1.58 | 3.39 |

| A-06 | 210.20 | 1.72 | 75.4 | -6.88 | -1.49 | 3.35 |

| A-07 | 152.12 | 0.35 | 63.2 | -7.22 | -1.81 | 3.88 |

| A-08 | 215.21 | 1.18 | 93.8 | -7.05 | -1.68 | 4.55 |

Following the calculation of descriptors, a statistical model is constructed. The resulting QSAR equation provides a quantitative link between these descriptors and the predicted activity. For instance, a hypothetical MLR model could yield an equation like:

pIC₅₀ = 0.5 * LogP + 0.02 * PSA - 0.8 * LUMO + 2.5

Table 2: Statistical Validation Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| N | 30 | Total number of compounds in the dataset |

| N_train | 24 | Number of compounds in the training set |

| N_test | 6 | Number of compounds in the test set |

| R² | 0.89 | Coefficient of determination for the training set |

| R²_adj | 0.87 | Adjusted R² for the training set |

| Q² | 0.81 | Predictive R² for the external test set |

| RMSE | 0.25 | Root Mean Square Error |

This table summarizes the statistical quality of the theoretical QSAR model. A high R² value indicates a good fit of the model to the training data, while a high Q² value (typically > 0.6) suggests strong predictive ability for new compounds. RMSE indicates the average deviation between predicted and actual values. nih.gov

The insights gained from such a theoretical QSAR model would be invaluable. For example, if the model indicates that lower LUMO energy and higher LogP are beneficial for activity, medicinal chemists can focus on synthesizing new derivatives of this compound that incorporate these features. This predictive capability significantly reduces the trial-and-error inherent in traditional drug discovery, making the process more efficient and cost-effective. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com The pyrazine (B50134) core of 5-(Allyloxy)-2-pyrazinecarboxylic acid, a six-membered aromatic ring with two nitrogen atoms, is a recognized structural motif in the creation of sophisticated molecular architectures. uzh.chnih.gov

The carboxylic acid group provides a key reactive handle for a variety of chemical transformations, most notably amide bond formation through reactions with amines. mdpi.com This is a fundamental reaction in the synthesis of a wide array of complex organic molecules. Furthermore, the allyloxy group offers another site for chemical modification. The allyl group's double bond can participate in various addition reactions, and the ether linkage can be cleaved under specific conditions to yield a hydroxyl group, providing another point for derivatization.

The strategic combination of these functional groups allows for the sequential and controlled construction of intricate molecular frameworks. This makes this compound a valuable tool for chemists aiming to build complex target molecules with precise structural features. sigmaaldrich.commdpi.com

Precursor for Novel Heterocyclic Systems and Extended Conjugated Molecules

The inherent reactivity of the functional groups in this compound makes it a suitable precursor for the synthesis of new heterocyclic systems. Pyrazole-based fused heterocycles, for example, are often synthesized from precursors containing multiple reaction sites. beilstein-journals.org The pyrazine ring itself can be a foundation for creating more complex fused ring systems, which are of significant interest in medicinal chemistry and materials science. nih.gov

The synthesis of pyrazine-2-carboxylic acid derivatives has been explored for various applications. mdpi.comresearchgate.net The allyloxy group, in particular, opens up possibilities for creating extended conjugated systems. For instance, the allyl group can undergo reactions like cross-coupling or metathesis to link the pyrazine core to other aromatic or unsaturated systems. This can lead to the formation of molecules with extended π-conjugation, which are often investigated for their electronic and photophysical properties.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Ligands

The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate group make this compound an excellent candidate for use as a ligand in coordination chemistry. researchgate.net Pyrazine and its derivatives are well-known for their ability to bridge metal centers, forming coordination polymers and supramolecular assemblies. uzh.ch

The synthesis of metal complexes with pyrazine-based ligands is a well-established area of research. nih.govresearchgate.netscispace.com Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat. The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which readily coordinates to metal ions. The nitrogen atoms of the pyrazine ring can also coordinate to metal centers, allowing for the formation of a variety of coordination complexes. The specific structure of the resulting complex will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Pyrazine-based ligands can exhibit several coordination modes. researchgate.netreddit.com A pyrazine ring can act as a monodentate ligand, coordinating to a single metal ion through one of its nitrogen atoms. It can also act as a bidentate bridging ligand, linking two different metal centers. The carboxylate group can coordinate to a metal ion in a monodentate, bidentate chelating, or bridging fashion. The combination of the pyrazine ring and the carboxylate group in this compound allows for the formation of complex and high-dimensional supramolecular assemblies. These assemblies are held together by a combination of strong coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

Table 1: Potential Coordination Modes of 5-(Allyloxy)-2-pyrazinecarboxylate

| Functional Group | Potential Coordination Mode | Description |

|---|---|---|

| Pyrazine Nitrogen | Monodentate | One nitrogen atom coordinates to a single metal center. |

| Pyrazine Nitrogens | Bidentate Bridging | The two nitrogen atoms bridge two different metal centers. |

| Carboxylate Oxygen | Monodentate | One oxygen atom of the carboxylate group coordinates to a metal center. |

| Carboxylate Oxygens | Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal center. |

| Carboxylate Oxygens | Bidentate Bridging | The carboxylate group bridges two different metal centers. |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.netrsc.orgnih.gov The tunability of their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis. Pyrazinecarboxylate ligands are frequently used in the construction of MOFs due to their ability to form robust and well-defined structures. researchgate.net

The structure of this compound makes it a suitable candidate for the fabrication of functional MOFs. The pyrazinecarboxylate portion can form the primary framework, while the allyloxy group can be used for post-synthetic modification. This allows for the introduction of additional functionalities into the MOF structure after its initial synthesis. rsc.org

Polymer Chemistry and Polymer Precursors

The presence of the allyl group in this compound makes it a potential monomer for polymerization reactions. The double bond of the allyl group can undergo radical polymerization to form a polymer backbone. rsc.org This could lead to the synthesis of novel polymers with pyrazinecarboxylic acid moieties in the side chains. Such polymers could have interesting properties due to the presence of the heterocyclic rings and the carboxylic acid groups, which can participate in hydrogen bonding and other non-covalent interactions.

Furthermore, the carboxylic acid group can be used to incorporate the molecule into polyesters or polyamides through condensation polymerization. This versatility allows for the creation of a wide range of polymeric materials with tailored properties. The use of similar allyloxy-functionalized building blocks has been demonstrated in the synthesis of Covalent Organic Frameworks (COFs) that can be further functionalized via radical polymerization. ossila.com

Monomer for Functional Polymer Synthesis